4-Oxocyclohexane-1,1-dicarboxylic acid
Overview
Description
4-Oxocyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H10O5. It is characterized by a cyclohexane ring with a ketone group at the fourth position and two carboxylic acid groups at the first position.
Preparation Methods
The synthesis of 4-oxocyclohexane-1,1-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of cyclohexane-1,1-dicarboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial production methods may involve the use of more efficient and scalable processes, such as catalytic oxidation or electrochemical methods. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
4-Oxocyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more highly oxidized derivatives, such as 4-oxocyclohexane-1,1,2-tricarboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohexane-1,1-dicarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, and acid chlorides or anhydrides for esterification and amidation reactions .
Scientific Research Applications
4-Oxocyclohexane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-oxocyclohexane-1,1-dicarboxylic acid and its derivatives depends on the specific application and targetThe pathways involved can vary widely depending on the context of use .
Comparison with Similar Compounds
4-Oxocyclohexane-1,1-dicarboxylic acid can be compared with similar compounds such as:
4-Oxocyclohexane-1,2-dicarboxylic acid: This compound has a similar structure but with carboxylic acid groups at the first and second positions, leading to different chemical properties and reactivity.
4-Oxocyclohexane-1,3-dicarboxylic acid: Another similar compound with carboxylic acid groups at the first and third positions, which also affects its chemical behavior.
Properties
IUPAC Name |
4-oxocyclohexane-1,1-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h1-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOAIPRHGSAFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529374 | |
Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58230-12-9 | |
Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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